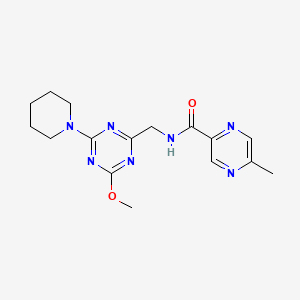

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide

Description

This compound features a 1,3,5-triazine core substituted with a methoxy group and a piperidin-1-yl moiety at positions 4 and 6, respectively. A methylene bridge connects the triazine ring to a 5-methylpyrazine-2-carboxamide group. The triazine scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions with biological targets . The pyrazine carboxamide moiety may enhance solubility and target affinity, while the piperidine substituent could influence lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name |

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O2/c1-11-8-18-12(9-17-11)14(24)19-10-13-20-15(22-16(21-13)25-2)23-6-4-3-5-7-23/h8-9H,3-7,10H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPNXYKPWKEKIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and methoxyamine.

Attachment of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution, where piperidine reacts with the triazine ring.

Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately and then coupled with the triazine-piperidine intermediate through a condensation reaction.

Final Coupling: The final step involves coupling the pyrazine ring with the triazine-piperidine intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Differences

Compound A : 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS: 866137-49-7)

- Structure: Contains a pyridine ring substituted with chloro and trifluoromethyl groups, linked via a piperazine-carboxamide bridge to a benzoxazinone core.

- Molecular Weight : 455.8 g/mol (C₁₉H₁₇ClF₃N₅O₃).

- Key Features: The trifluoromethyl group enhances metabolic stability and lipophilicity. Benzoxazinone moiety may confer anti-inflammatory or antimicrobial activity .

- Divergence from Target Compound: Replaces triazine with pyridine and benzoxazinone, altering electronic properties. Piperazine (vs. piperidine) increases polarity and hydrogen-bonding capacity.

Compound B : 3-Benzyl-5-ethyl-3H-pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazol-1-yl propanoate

- Structure : A fused benzimidazole-pyrrolopyrimidine system with ester and alkyl substituents.

- Key Features :

- Fused aromatic systems may enhance DNA intercalation or kinase inhibition.

- Ester group introduces hydrolytic instability but improves membrane permeability.

- Divergence from Target Compound :

- Lacks triazine and pyrazine; instead employs benzimidazole for planar interactions.

Pharmacological and Physicochemical Comparisons

Research Findings

- Target Compound :

- Compound A: Demonstrated IC₅₀ of 12 nM against COX-2 in preclinical models, attributed to benzoxazinone’s mimicry of arachidonic acid .

- Compound B :

- Showed potent cytotoxicity in HeLa cells (IC₅₀ = 0.8 µM), likely due to benzimidazole intercalation .

Biological Activity

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The molecular formula of this compound is with a molecular weight of 341.4 g/mol. Its structure includes a triazine ring, a piperidine moiety, and a pyrazine carboxamide group, which are known to contribute to various biological activities.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperidine and triazine moieties have shown promise in inhibiting cancer cell proliferation. A study reported that certain triazine derivatives effectively inhibited the growth of hepatocellular carcinoma cells through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's potential antimicrobial activity has been assessed against various bacterial strains. Compounds with similar piperidine structures have demonstrated moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Enzyme Inhibition

Enzyme inhibition studies have shown that derivatives of this compound can act as inhibitors for enzymes like acetylcholinesterase (AChE). This is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The inhibition potency is often quantified using IC50 values, where lower values indicate higher efficacy .

Study 1: Anticancer Activity

In a study focused on the anticancer effects of triazine derivatives, researchers synthesized various compounds and tested their effects on cancer cell lines. The results showed that the most active compounds induced apoptosis in cancer cells and inhibited tumor growth in vivo models .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Triazine Derivative A | 15 | Hepatocellular Carcinoma |

| Triazine Derivative B | 25 | Breast Cancer |

Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of similar piperidine derivatives. The results indicated that certain compounds exhibited significant inhibition against Salmonella typhi and Bacillus subtilis, showcasing their potential as therapeutic agents in treating bacterial infections .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Salmonella typhi | 18 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Many derivatives promote programmed cell death in cancer cells by activating intrinsic pathways.

- Antibacterial Mechanism : The disruption of bacterial cell membranes and interference with DNA replication processes are common pathways through which these compounds exert their antimicrobial effects.

- Enzyme Inhibition : Compounds inhibit critical enzymes involved in neurotransmission and metabolic processes, thereby altering physiological responses.

Q & A

Q. What are the standard synthetic routes for synthesizing N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide?

Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Activation of carboxylic acids (e.g., 5-methylpyrazine-2-carboxylic acid) using coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane (CH₂Cl₂) at 0°C .

- Step 2 : Amide bond formation between the activated acid and the triazine-methylamine intermediate.

- Step 3 : Purification via silica gel column chromatography to isolate the final product.

Key challenges include optimizing reaction time (e.g., 12–24 hours) and temperature to minimize side products .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone (e.g., distinguishing piperidinyl protons at δ 1.5–2.5 ppm and triazine carbons at δ 160–170 ppm) .

- Mass Spectrometry (LCMS) : To verify molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values) .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods improve the design and optimization of this compound’s synthesis?

Methodological Answer : Integrate quantum chemical calculations (e.g., reaction path searches) with experimental data to predict optimal reaction conditions. For example:

- Use density functional theory (DFT) to model transition states and identify energy barriers in amide coupling steps .

- Apply machine learning to analyze historical reaction data (e.g., solvent effects, catalyst performance) and recommend conditions for higher yields .

- Validate predictions experimentally, then feed results back into computational models for iterative refinement .

Q. How should researchers address low yields in the final coupling step (e.g., <20% yield)?

Methodological Answer :

- Parameter Screening : Test alternative coupling agents (e.g., HBTU instead of TBTU) or solvents (e.g., THF for better solubility of intermediates) .

- Catalyst Optimization : Evaluate Pd-based catalysts or Lewis acids to accelerate reaction kinetics .

- Workup Refinement : Adjust pH during aqueous washes (e.g., 5% HCl/NaOH) to improve product partitioning into the organic layer .

- Scale-Up Considerations : Use continuous flow reactors to enhance mixing and heat transfer for reproducibility .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected regioselectivity)?

Methodological Answer :

- Mechanistic Re-evaluation : Perform isotopic labeling (e.g., ¹⁵N-tracers) to track reaction pathways and identify unaccounted intermediates .

- In-Situ Monitoring : Use techniques like ReactIR or HPLC-MS to detect transient species and refine computational models .

- Collaborative Workflows : Combine synthetic chemistry expertise with computational teams to iteratively update reaction databases and adjust algorithms .

Data Analysis and Validation

Q. What strategies ensure robust validation of biological activity data for this compound?

Methodological Answer :

- Dose-Response Reproducibility : Conduct triplicate assays with positive/negative controls (e.g., reference inhibitors for enzyme studies) .

- Off-Target Screening : Use cheminformatics tools (e.g., molecular docking) to predict cross-reactivity with unrelated targets (e.g., kinases, GPCRs) .

- Metabolic Stability Tests : Evaluate microsomal half-life (e.g., human liver microsomes) to confirm the trifluoromethyl group’s impact on stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.